2,4,6-Trichlorophenyl 8-quinolinesulfonate
Overview
Description
2,4,6-Trichlorophenyl 8-quinolinesulfonate is a biochemical compound used for proteomics research . It has a molecular weight of 388.65 and a molecular formula of C15H8Cl3NO3S .
Molecular Structure Analysis
The InChI code for 2,4,6-Trichlorophenyl 8-quinolinesulfonate is 1S/C15H8Cl3NO3S/c16-10-7-11(17)15(12(18)8-10)22-23(20,21)13-5-1-3-9-4-2-6-19-14(9)13/h1-8H . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl 8-quinolinesulfonate is a solid substance with a melting point between 160 - 162 degrees Celsius .Scientific Research Applications
Biological Research: Probing Cellular Mechanisms
2,4,6-Trichlorophenyl 8-quinolinesulfonate: is utilized in biological research to study cellular mechanisms. Its unique structure allows it to interact with various cellular components, providing insights into cell signaling pathways and molecular interactions. This compound can serve as a molecular probe to elucidate the roles of specific proteins or ions within the cell .
Chemistry: Synthesis of Complex Molecules
In synthetic chemistry, 2,4,6-Trichlorophenyl 8-quinolinesulfonate acts as a reagent for constructing complex organic molecules. Its trichlorophenyl group can be a leaving group in nucleophilic substitution reactions, enabling the formation of new chemical bonds and the synthesis of novel compounds with potential applications in pharmaceuticals and materials science .
Medicine: Drug Development
The compound’s ability to bind to various biological targets makes it valuable in the development of new drugs. It can be used to create derivatives that have the potential to modulate the activity of enzymes or receptors, leading to therapeutic applications for a range of diseases .
Environmental Science: Pollutant Analysis
2,4,6-Trichlorophenyl 8-quinolinesulfonate: may be used in environmental science to analyze soil and water samples for pollutants. Its chemical properties allow it to bind to certain contaminants, facilitating their detection and quantification, which is crucial for environmental monitoring and remediation efforts .
Materials Science: Advanced Material Fabrication
This compound finds applications in materials science, where it can be incorporated into the fabrication of advanced materials. Its molecular structure can contribute to the development of materials with specific optical or electronic properties, which are essential for creating innovative technologies .
Analytical Methods: Chromatography and Spectroscopy
In analytical chemistry, 2,4,6-Trichlorophenyl 8-quinolinesulfonate is used as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined physical and chemical characteristics make it suitable for calibrating instruments and validating analytical procedures .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2,4,6-trichlorophenyl) quinoline-8-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3S/c16-10-7-11(17)15(12(18)8-10)22-23(20,21)13-5-1-3-9-4-2-6-19-14(9)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQJLFLDUIDPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267005 | |
Record name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 8-quinolinesulfonate | |
CAS RN |
1171919-22-4 | |
Record name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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